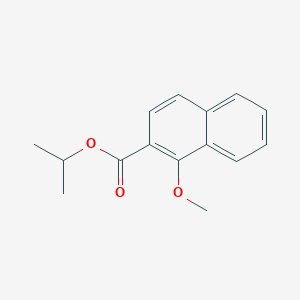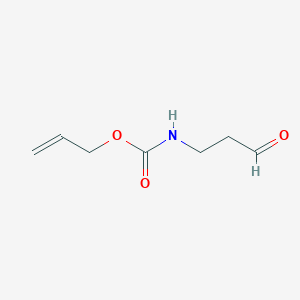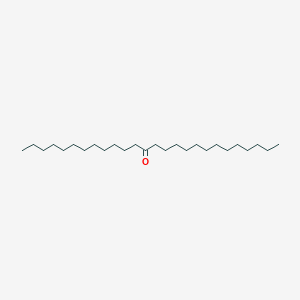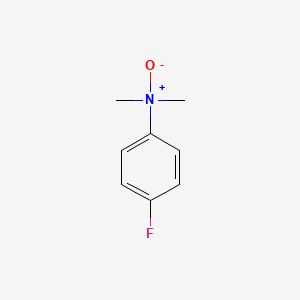
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable chromene precursor in the presence of a catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts like p-toluenesulfonic acid
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer
- Purification steps like recrystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
- Oxidation: Formation of quinones or ketones
- Reduction: Formation of alcohols or alkanes
- Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: Modulation of signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can be compared with other chromenes like:
- 3-(2,3,4-trimethoxyphenyl)-2H-chromen-2-one
- 3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one
Uniqueness
- The presence of the 3,4-dihydro-2H-chromen-7-ol structure imparts unique chemical and biological properties to this compound, distinguishing it from other chromenes.
Propriétés
Numéro CAS |
136027-12-8 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-6-14(17(21-2)18(15)22-3)12-8-11-4-5-13(19)9-16(11)23-10-12/h4-7,9,12,19H,8,10H2,1-3H3/t12-/m0/s1 |
Clé InChI |
NAIULWLSYSLHJW-LBPRGKRZSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)







